Ethyl adenine-9-acetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl adenine-9-acetate involves intricate chemical processes aimed at forming this compound with precision. Studies have reported on the synthesis of adenine nucleosides and their analogs, showcasing methods to create ethyl adenine-9-acetate or similar compounds through various chemical reactions, including nucleoside modification and the use of protective groups in synthesis pathways (Fujii, Itaya, Mohri, & Saito, 1973).
Molecular Structure Analysis
The molecular structure of Ethyl adenine-9-acetate has been extensively studied through techniques such as X-ray diffraction. The structure of the compound, including its planarity and the perpendicular arrangement of the ethyl acetate moiety to the adenine ring system, has been established, revealing insights into its stability and potential for hydrogen bonding (Flensburg & Egholm, 1994).
Chemical Reactions and Properties
Ethyl adenine-9-acetate participates in a variety of chemical reactions, showcasing its reactivity and interaction with other molecules. The study of these reactions, including hydrogen bonding patterns and interactions with other nucleic acid components, enriches our understanding of its chemical behavior and potential applications (Pedireddi, Ranganathan, & Ganesh, 2001).
Physical Properties Analysis
Investigations into the physical properties of Ethyl adenine-9-acetate, such as its crystal structure and the dynamics of its molecular conformation, contribute to our knowledge of how this compound behaves under various conditions. These studies provide a foundation for understanding its solubility, stability, and other physical characteristics that are crucial for its manipulation and use in further research (Sugino, Takeuchi, Egawa, & Konaka, 1991).
Scientific Research Applications
Ethyl adenine-9-acetate is a chemical compound with the empirical formula C9H11N5O2 . It has a molecular weight of 221.22 and is used for research purposes .
Ethyl adenine-9-acetate is a chemical compound with the empirical formula C9H11N5O2 . It has a molecular weight of 221.22 and is used for research purposes .
Ethyl adenine-9-acetate is a chemical compound with the empirical formula C9H11N5O2 . It has a molecular weight of 221.22 and is used for research purposes .
Safety And Hazards
Ethyl adenine-9-acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 2-(6-aminopurin-9-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVDURKZQNFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350870 | |
Record name | ETHYL ADENINE-9-ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl adenine-9-acetate | |
CAS RN |
25477-96-7 | |
Record name | ETHYL ADENINE-9-ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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